1,6-Anhydro-alpha-D-galactopyranose

Overview

Description

Synthesis Analysis

The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.

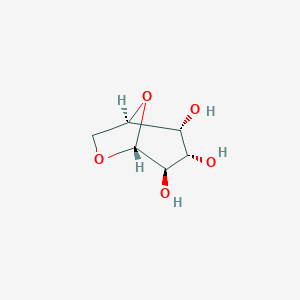

Molecular Structure Analysis

The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).

Scientific Research Applications

Chemical Transformations and Derivatives

Formation and Derivatives

d-Galactose can be transformed into 1,6-anhydro-α-d-galactofuranose and 1,6-anhydro-β-d-galactopyranose by hot dilute acid, with the creation of various derivatives being detailed (Richtmyer, 1958).

Polymerization Studies

Research on 1,6-anhydro-β-D-galactopyranoses synthesized and polymerized with benzoyl and benzyl derivatives, leading to oligosaccharide derivatives, demonstrates its potential in polymer science (Kobayashi et al., 1993).

Synthesis of Derivatives for Glycosylation Reactions

Cyanoethylidene derivatives of 1,6-anhydro-alpha-D-galactopyranose have been synthesized and used in glycosylation reactions, showing its utility in complex carbohydrate synthesis (Vogel et al., 2007).

Molecular and Structural Studies

Molecular Structure Investigations

Studies on the molecular structure of 3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose (neocarrabiose) in solid state and solution provide insights into its crystal structure and potential applications in structural biology (Lamba et al., 1990).

Mass Spectrometry Analysis

Research on the electron-impact mass spectrometric behavior of per-O-benzylated 1,6-anhydropyranoses, including 1,6-anhydro-d-galactopyranose, enhances understanding of its fragmentation patterns, crucial for analytical chemistry applications (Wang et al., 1991).

Polymerization and Material Science

Polymerization for Polysaccharides

The ring-opening polymerization of 1,6-anhydro-β-d-galactopyranose has been studied, indicating its role in synthesizing hyperbranched polysaccharides with various applications in material science (Satoh et al., 2005).

Acid-Catalyzed Polymerization

A study on the acid-catalyzed polymerization of 1,6-anhydro-β-D-galactopyranose and related compounds highlights its potential in creating various polymeric materials (Wollwage & Seib, 1971).

Medical and Biological Applications

- Anti-HIV Activity: Synthesis of synthetic galactomannans from 1,6-anhydro disaccharide monomers, including 1,6-anhydro-β-d-galactopyranose, has shown potent anti-HIV activity, indicating its significance in medical research and drug development (Budragchaa et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

This compound interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

Safety and Hazards

Future Directions

Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .

properties

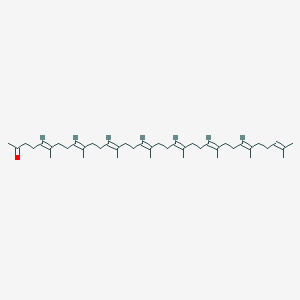

IUPAC Name |

(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-76-8 | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)